(2Z,5E)-5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one
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Overview
Description
5-[(E)-1-(4-chlorophenyl)methylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolan-4-one is a heterocyclic compound that contains a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 5-[(E)-1-(4-chlorophenyl)methylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolan-4-one typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxyaniline in the presence of a thiazole derivative. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
5-[(E)-1-(4-chlorophenyl)methylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.
Scientific Research Applications
5-[(E)-1-(4-chlorophenyl)methylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolan-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, antiviral, and anticancer activities, making it a subject of interest in biological research.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(4-chlorophenyl)methylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolan-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis in microbial cells by disrupting their metabolic processes.
Comparison with Similar Compounds
5-[(E)-1-(4-chlorophenyl)methylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolan-4-one can be compared with other similar compounds such as:
Thiazole derivatives: Compounds like 2-aminothiazole and 4-phenylthiazole share the thiazole ring structure and exhibit similar biological activities.
Schiff bases: Compounds like N-(4-methoxybenzylidene)-4-chloroaniline have similar imine functional groups and are used in similar applications.
Heterocyclic compounds: Compounds like 2-[(4-chlorophenyl)imino]-1,3-thiazole and 5-[(4-methoxyphenyl)methylidene]-2-imino-1,3-thiazole share structural similarities and exhibit comparable biological activities.
Properties
Molecular Formula |
C17H13ClN2O2S |
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Molecular Weight |
344.8 g/mol |
IUPAC Name |
(5E)-5-[(4-chlorophenyl)methylidene]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13ClN2O2S/c1-22-14-8-6-13(7-9-14)19-17-20-16(21)15(23-17)10-11-2-4-12(18)5-3-11/h2-10H,1H3,(H,19,20,21)/b15-10+ |
InChI Key |
STVBNDPXBLZJNV-XNTDXEJSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)Cl)/S2 |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)Cl)S2 |
Origin of Product |
United States |
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